"3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" structure elucidation
"3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Authored by: A Senior Application Scientist
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a drug development program. The subject of this guide, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a molecule featuring a diaryl ether ketone scaffold, presents a compelling case study for the application of modern analytical techniques in structural elucidation. While not a widely studied public compound, its constituent functional groups—a chlorinated benzophenone, a phenoxy ether, and a methyl ketone—are common motifs in medicinal chemistry, making the principles of its analysis broadly applicable.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a systematic and robust workflow for the structural verification of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. We will move beyond a simple recitation of methods, instead focusing on the strategic integration of orthogonal analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data to build an unassailable structural proof.
Molecular Overview and Elucidation Strategy
The target molecule, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, possesses a unique combination of functional groups that dictate the analytical approach. A logical elucidation workflow must be designed to systematically confirm the presence and connectivity of each component.
Molecular Components:
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4-Chlorobenzoyl group: A para-substituted aromatic ring attached to a carbonyl group.
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Phenoxy group: An ether linkage to a second aromatic ring.
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2-Butanone moiety: A four-carbon chain with a ketone at the second position and an ether linkage at the third.
Our strategy will be multi-pronged, leveraging the strengths of different analytical techniques to provide orthogonal data points, thereby ensuring a self-validating system of analysis.
Caption: A logical workflow for the structural elucidation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone.
Foundational Analysis: Purity and Molecular Mass
Before embarking on detailed structural analysis, it is critical to ascertain the purity of the sample and confirm its molecular mass. This initial step prevents the misinterpretation of data arising from impurities.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile small molecules.
Experimental Protocol: HPLC-UV Purity Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.
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Instrumentation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40 °C.
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UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 254 nm and 280 nm.
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Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as a percentage of the total peak area. A purity level of >95% is generally required for detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is a crucial first step in confirming the molecular identity.
Expected Molecular Formula: C₁₇H₁₅ClO₃ Monoisotopic Mass: 302.0710
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dilute the stock solution from the HPLC preparation to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
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Acquisition Mode: Positive ion mode is typically preferred for molecules with carbonyl groups which can be readily protonated. Acquire data in the m/z range of 100-1000.
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Data Analysis: Identify the [M+H]⁺ adduct. The measured mass should be within 5 ppm of the theoretical mass.
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₁₇H₁₅ClO₃ | - | - |
| Monoisotopic Mass | 302.0710 | - | - |
| [M+H]⁺ Adduct | 303.0788 | 303.0785 | < 5 ppm |
Spectroscopic Analysis: Unveiling the Structure
With purity and molecular formula confirmed, we proceed to spectroscopic techniques to piece together the molecular puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
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Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
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Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Aromatic Ketone) | 1680-1660 | Conjugation with the aromatic ring lowers the stretching frequency. |
| C=O (Aliphatic Ketone) | 1720-1700 | The ketone on the butanone chain. |
| C-O-C (Aryl Ether) | 1270-1230 (asymmetric), 1050-1000 (symmetric) | Stretching vibrations of the ether linkage. |
| C-Cl (Aromatic) | 1100-1000 | Stretching vibration of the carbon-chlorine bond. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of sp² C-H bonds. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of sp³ C-H bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and establish connectivity.
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful if solubility is an issue.
3.2.1 ¹H NMR (Proton NMR)
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Signals:
| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to C=O) | 7.8-8.0 | d | 2H | Deshielded by the anisotropic effect of the carbonyl group. |
| Ar-H (ortho to Cl) | 7.4-7.6 | d | 2H | Standard aromatic region. |
| Ar-H (ortho to O) | 6.9-7.1 | d | 2H | Shielded by the electron-donating effect of the ether oxygen. |
| Ar-H (meta to O) | 7.2-7.4 | d | 2H | Standard aromatic region. |
| CH (on butanone) | 4.8-5.0 | q | 1H | Deshielded by the adjacent oxygen and carbonyl group. |
| CH₃ (ketone) | 2.2-2.4 | s | 3H | Singlet, adjacent to a carbonyl group. |
| CH₃ (on butanone) | 1.4-1.6 | d | 3H | Doublet, coupled to the CH proton. |
3.2.2 ¹³C NMR (Carbon NMR)
¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Signals:
| Carbon(s) | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C=O (Aromatic Ketone) | 195-200 | Typical for benzophenones. |
| C=O (Aliphatic Ketone) | 205-210 | Typical for aliphatic ketones. |
| Ar-C (quaternary, various) | 128-165 | Aromatic carbons with no attached protons. |
| Ar-CH | 115-135 | Aromatic carbons with attached protons. |
| CH (on butanone) | 75-80 | Carbon attached to oxygen. |
| CH₃ (ketone) | 25-30 | Aliphatic carbon adjacent to a carbonyl. |
| CH₃ (on butanone) | 15-20 | Aliphatic carbon. |
3.2.3 2D NMR Experiments: Establishing Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
Caption: Integration of 2D NMR experiments for structural confirmation.
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COSY (Correlation Spectroscopy): This experiment will show a correlation between the CH proton and the CH₃ protons on the butanone chain, confirming this fragment. It will also show correlations between adjacent aromatic protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton signal to the carbon it is attached to, confirming the assignments made in the 1D spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. Key expected correlations include:
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From the protons of the butanone's CH₃ group to the aliphatic C=O carbon.
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From the butanone's CH proton to the phenoxy aromatic ring carbons.
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From the aromatic protons ortho to the benzoyl C=O to the C=O carbon itself.
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Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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¹H: Acquire with a standard pulse program.
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¹³C: Acquire with proton decoupling.
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COSY, HSQC, HMBC: Utilize standard gradient-selected pulse programs.
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Data Processing and Interpretation: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal analytical techniques. The high-resolution mass confirms the elemental composition. FTIR identifies the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each piece of data validates the others, building a robust and trustworthy structural assignment that can serve as a reliable foundation for any further research or development activities.
References
- Introduction to Spectroscopy (5th Edition) by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. (Cengage Learning, ISBN: 978-1-285-46012-3) - Note: As a textbook, a direct link is not provided, but it is a standard reference in the field.
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High-Resolution Mass Spectrometry in Drug Discovery and Development. (Source: American Pharmaceutical Review, URL: [Link])
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A Practical Guide to HPLC and LC-MS. (Source: Waters Corporation, URL: [Link])
- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Edition) by Eberhard Breitmaier. An authoritative guide on NMR techniques. (Wiley, ISBN: 978-0-470-02795-9) - Note: As a textbook, a direct link is not provided, but it is a standard reference in the field.

